molecular formula C25H21ClO4 B11149105 3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11149105
M. Wt: 420.9 g/mol
InChI Key: MHTRGJCSXAGXFB-UHFFFAOYSA-N
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Description

3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes benzyl, chloro, methoxybenzyl, and methyl groups attached to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of Substituents: The benzyl, chloro, methoxybenzyl, and methyl groups are introduced through various substitution reactions. For example, the benzyl group can be introduced via Friedel-Crafts alkylation, while the chloro group can be introduced through chlorination reactions.

    Final Coupling: The final step involves the coupling of the methoxybenzyl group to the chromenone core, which can be achieved through etherification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin: A simpler chromenone derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to coumarins.

    4-methylumbelliferone: A chromenone derivative with anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H21ClO4

Molecular Weight

420.9 g/mol

IUPAC Name

3-benzyl-6-chloro-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H21ClO4/c1-16-20-13-22(26)24(29-15-18-8-10-19(28-2)11-9-18)14-23(20)30-25(27)21(16)12-17-6-4-3-5-7-17/h3-11,13-14H,12,15H2,1-2H3

InChI Key

MHTRGJCSXAGXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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